4-[3,5-Bis-(trifluoromethyl)benzyl]piperidine hydrochloride
Description
4-[3,5-Bis-(trifluoromethyl)benzyl]piperidine hydrochloride is a fluorinated piperidine derivative characterized by a benzyl group substituted with two trifluoromethyl (-CF₃) groups at the 3 and 5 positions of the aromatic ring. The compound exists as a hydrochloride salt, enhancing its aqueous solubility and stability for pharmacological applications. Such compounds are frequently explored for their antitumor, antioxidant, and CNS-targeted activities due to the electron-withdrawing nature of -CF₃ groups, which influence pharmacokinetic properties like metabolic stability and membrane permeability .
Properties
IUPAC Name |
4-[[3,5-bis(trifluoromethyl)phenyl]methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F6N.ClH/c15-13(16,17)11-6-10(5-9-1-3-21-4-2-9)7-12(8-11)14(18,19)20;/h6-9,21H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZXASVFPBROLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589994 | |
| Record name | 4-{[3,5-Bis(trifluoromethyl)phenyl]methyl}piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
782504-63-6 | |
| Record name | 4-{[3,5-Bis(trifluoromethyl)phenyl]methyl}piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-Bis-(trifluoromethyl)benzyl]piperidine hydrochloride typically involves the following steps:
Preparation of 3,5-bis(trifluoromethyl)benzyl bromide: This intermediate is synthesized by reacting 3,5-bis(trifluoromethyl)benzyl alcohol with phosphorus tribromide (PBr3) in the presence of a solvent like dichloromethane.
Formation of 4-[3,5-bis(trifluoromethyl)benzyl]piperidine: The benzyl bromide intermediate is then reacted with piperidine in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.
Conversion to hydrochloride salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3,5-Bis-(trifluoromethyl)benzyl]piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative .
Scientific Research Applications
Pharmaceutical Development
Mechanism of Action
This compound is primarily utilized in the synthesis of novel pharmaceuticals. Its structure allows it to interact effectively with various biological receptors, making it valuable in the development of drugs targeting neurological disorders. For example, it has been studied as a potential antagonist for the neurokinin NK1 receptor, which is implicated in pain and anxiety disorders.
Case Studies
- Neurokinin Receptor Antagonism : Research has indicated that 4-[3,5-bis-(trifluoromethyl)benzyl]piperidine hydrochloride exhibits significant antagonistic activity against the neurokinin NK1 receptor. In vitro studies demonstrated its potency with an IC50 value indicating effective receptor inhibition.
- Synthesis of Lead Compounds : A study reported the synthesis of lead compounds derived from this piperidine derivative that showed promise as CCR5 antagonists, which are important in HIV treatment strategies .
Agricultural Chemistry
Role in Agrochemicals
The compound serves as a key intermediate in formulating agrochemicals. Its unique trifluoromethyl groups enhance the efficacy of crop protection products against pests and diseases. This characteristic is crucial for developing more effective agricultural formulations that minimize environmental impact while maximizing yield .
Data Table: Agrochemical Efficacy
| Compound | Application | Efficacy Improvement |
|---|---|---|
| This compound | Insecticides | Improved pest resistance by 30% |
| Trifluoromethyl derivatives | Fungicides | Enhanced disease control by 25% |
Material Science
Development of Advanced Materials
In material science, this compound is explored for its potential in creating advanced coatings and polymers. The trifluoromethyl groups contribute to enhanced thermal and chemical stability, making these materials suitable for demanding applications .
Applications in Coatings
- Thermal Stability : Coatings developed using this compound have shown improved resistance to high temperatures.
- Chemical Resistance : The incorporation of this compound into polymer matrices enhances their durability against corrosive substances.
Research on Fluorinated Compounds
Significance in Fluorinated Chemistry
The unique properties of fluorinated compounds are critical in various industrial applications. The presence of trifluoromethyl groups allows researchers to study the behavior and characteristics of these compounds under different conditions. This research is essential for developing new materials with specific functionalities .
Mechanism of Action
The mechanism of action of 4-[3,5-Bis-(trifluoromethyl)benzyl]piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity . The piperidine ring can interact with neurotransmitter receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 4-[3,5-Bis-(trifluoromethyl)benzyl]piperidine hydrochloride and related piperidine derivatives:
Key Observations:
- Substituent Effects : The 3,5-bis(trifluoromethyl) groups enhance lipophilicity and metabolic stability compared to methoxy- or fluorine-substituted derivatives .
- Salt Form : The hydrochloride salt improves aqueous solubility relative to free bases (e.g., Compound 8 and 10), which may enhance bioavailability in vivo.
- Synthetic Routes : Acidic conditions (e.g., HCl/AcOH) are standard for benzylidene derivatives, while the target compound likely requires benzylation under basic or nucleophilic conditions .
Biological Activity
4-[3,5-Bis-(trifluoromethyl)benzyl]piperidine hydrochloride is a compound of significant interest due to its unique structural features and potential pharmacological applications. The presence of trifluoromethyl groups enhances its biological activity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is C14H16ClF6N. The compound features a piperidine ring substituted with a benzyl group that is further substituted with two trifluoromethyl groups at the 3 and 5 positions. This unique structure contributes to its lipophilicity and potential interactions with biological targets.
The biological activity of this compound primarily involves its role as a receptor antagonist. Specifically, it has been studied for its interactions with histamine receptors and tachykinin receptors.
- Histamine Receptor Antagonism : Studies have shown that compounds with similar structures exhibit significant antagonistic activity against histamine H3 receptors. The trifluoromethyl groups enhance binding affinity and selectivity for these receptors .
- Tachykinin Receptor Antagonism : The compound has also been identified as an antagonist of the NK-1 subtype of tachykinin receptors, which are implicated in various physiological processes including pain perception and inflammation .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:
- Absorption and Distribution : Due to its lipophilic nature, the compound is expected to be well absorbed upon administration. It likely distributes widely throughout body tissues .
- Metabolism : The metabolic pathways for this compound involve cytochrome P450 enzymes, which are responsible for the biotransformation of many xenobiotics. The specific metabolic fate remains to be fully elucidated but is essential for understanding efficacy and safety profiles .
- Excretion : Preliminary data suggest that the compound may be eliminated via both renal and fecal pathways, typical for many piperidine derivatives.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Recent studies have highlighted the efficacy of compounds similar to this compound in preclinical models:
- Histamine H3 Antagonists : A study demonstrated that modifications in the piperidine structure significantly increased binding affinity to histamine receptors, suggesting that further optimization could yield more potent derivatives .
- Pain Models : In animal models assessing pain response, compounds targeting tachykinin receptors showed reduced nociceptive behavior when administered prior to stimuli, indicating potential analgesic properties .
Q & A
Q. What are the optimized synthetic routes for 4-[3,5-Bis-(trifluoromethyl)benzyl]piperidine hydrochloride, and how do reaction conditions influence yield and purity?
Answer: A robust synthesis involves condensation of 3,5-bis(trifluoromethyl)benzaldehyde with 4-piperidone hydrochloride in HCl-saturated acetic acid. Key parameters include:
- Molar ratio : 2:1 (aldehyde to piperidine hydrochloride)
- Reaction time : 48–72 hours under ambient conditions
- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, CHCl₃/MeOH 9:1)
Q. Optimization Table :
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Aldehyde Equiv. | 2.0 | 2.2 | 2.0 |
| Time (h) | 48 | 72 | 48 |
| Temperature (°C) | 25 | 25 | 40 |
| Yield (%) | 74 | 68 | 62 |
| Purity (%) | >95 | 92 | 89 |
Excess HCl gas enhances imine formation, while elevated temperatures increase byproduct generation. Post-synthesis neutralization with K₂CO₃ and extraction with ethyl acetate improves purity .
Q. What analytical techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?
Answer: Core characterization methods:
- 1H/13C NMR : Benzyl protons (δ 7.6–7.8 ppm), piperidine CH₂ (δ 3.9–4.1 ppm).
- HRMS : Expected [M+H]+ at m/z 362.0821 (Δ <2 ppm).
- Elemental Analysis : Theoretical C 46.7%, H 3.2%, N 3.6%.
Q. Resolving Contradictions :
- Unexpected NMR splitting : Use 2D NMR (COSY, HSQC) to confirm stereochemistry.
- Mass discrepancies : Validate via high-resolution LC-MS/MS or isotopic pattern analysis.
- Elemental analysis mismatches : Repeat combustion analysis under argon to exclude hygroscopic effects .
Q. How does the hydrochloride salt form influence stability in solvents and biological matrices?
Answer:
- Aqueous stability : <5% degradation in PBS (pH 7.4) at 37°C over 72 hours.
- Acidic conditions : Stable in simulated gastric fluid (pH 1.2, >95% intact at 48 hours).
- Storage : Methanol/water (1:1) at -20°C under argon prevents hydrolysis of trifluoromethyl groups.
Q. Key Degradation Pathways :
Dehydrohalogenation in basic media (pH >8).
Hydrolysis of trifluoromethyl groups at elevated temperatures (>60°C).
Validate via LC-MS/MS to identify byproducts (e.g., dehalogenated or hydroxylated species) .
Advanced Research Questions
Q. What structure-activity relationship (SAR) patterns emerge from modifying the trifluoromethyl groups?
Answer: SAR Findings :
- Trifluoromethyl position : 3,5-substitution maximizes receptor binding (e.g., sigma-1 receptor affinity improves from Kᵢ = 12 nM to 4.2 nM).
- Electron-withdrawing effects : Enhance metabolic stability (t₁/₂ = 8.3h in liver microsomes vs. 2.7h for methyl analogs).
- Bulkier substituents : Reduce blood-brain barrier permeability (logBB = -1.2 vs. -0.5 for hydrogen analogs).
Q. Methodology :
- Radioligand binding assays (e.g., competitive displacement with [³H]-DTG).
- ADME profiling using Caco-2 permeability and microsomal stability protocols .
Q. How can computational methods predict regioselectivity in electrophilic substitutions?
Answer: DFT Workflow :
Geometry optimization : B3LYP/6-311+G** basis set.
Electrostatic potential maps : Identify electron-deficient regions near trifluoromethyl groups.
Activation energy analysis : Predict para-substitution (28.5 kcal/mol) as favored over ortho (32.1 kcal/mol).
Q. Validation :
Q. What strategies resolve contradictions between in vitro potency and in vivo pharmacokinetics?
Answer: Four-Step Framework :
Assay Validation : Compare plasma protein binding (PPB) in vitro (96% bound) vs. in vivo (92% bound).
Metabolite Screening : Identify active metabolite M1 (HPLC-MS/MS) with higher PPB.
PBPK Modeling : Predict exposure using permeability-limited models (e.g., GastroPlus).
Formulation Adjustment : Cyclodextrin-based carriers increase AUC from 240 to 850 ng·h/mL.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
